cis-DL-Pinonic acid

Description

Research Context and Significance in Biogenic Organic Chemistry

cis-DL-Pinonic acid is a significant compound within the realm of biogenic organic chemistry, primarily recognized for its role as a product derived from the atmospheric oxidation of monoterpenes, a class of volatile organic compounds (VOCs) abundantly emitted by vegetation mdpi.compnas.orgcopernicus.orgkit.edunih.govresearchgate.netacs.org. As a bicyclic monoterpene derivative, its study is integral to understanding the complex chemical transformations of biogenic volatile organic compounds (BVOCs) in the atmosphere. The significance of this compound lies in its contribution to the formation of secondary organic aerosols (SOA), which are crucial components of atmospheric particulate matter, influencing air quality, climate, and human health mdpi.compnas.orgkit.edu. Research in this area aims to elucidate the pathways and mechanisms by which these biogenic compounds are converted into atmospheric aerosols, and this compound serves as a key marker and participant in these processes pnas.orgresearchgate.netresearchgate.netcopernicus.orgnih.gov.

Role as a Key Intermediate in Monoterpene Oxidation Pathways

This compound is a prominent first-generation oxidation product resulting from the atmospheric degradation of monoterpenes, most notably α-pinene, which is one of the most abundant BVOCs globally mdpi.compnas.orgkit.edunih.govresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net. The oxidation of α-pinene by atmospheric oxidants such as hydroxyl radicals (OH) and ozone (O₃) leads to the formation of various semivolatile organic compounds (SVOCs), including this compound, alongside other compounds like pinonaldehyde, pinic acid, and norpinonic acid mdpi.compnas.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. These initial oxidation products can then undergo further reactions, with pinic acid often being described as a subsequent oxidation product of pinonic acid researchgate.netresearchgate.netcopernicus.org. The chemical structure of this compound, featuring a cyclobutane (B1203170) ring with acetyl and carboxyl groups, makes it a representative intermediate in the complex cascade of reactions that transform volatile terpenes into less volatile, aerosol-forming species nih.govchemeo.comnih.govnist.gov.

Overview of Historical and Contemporary Research Trajectories

The research trajectory concerning this compound has evolved significantly, moving from its initial identification as a product of terpene oxidation to a detailed investigation of its atmospheric fate and contribution to SOA. Early studies focused on identifying the products of α-pinene oxidation, establishing this compound as a major component pnas.orgnih.govresearchgate.net. More contemporary research has delved into its quantitative contribution to SOA mass yields, its partitioning behavior, and its chemical transformations under various atmospheric conditions mdpi.comacs.orgmdpi.comcopernicus.orgresearchgate.netd-nb.inforesearchgate.netcopernicus.org. Current research trajectories include examining its role in aerosol aging processes, such as acid-catalyzed reactions and photolysis, and its influence on aerosol optical properties and new particle formation acs.orgnih.govnih.govacs.orgacs.org. The development of advanced analytical techniques, such as mass spectrometry, has been crucial in tracking and quantifying this compound and its derivatives in both laboratory experiments and ambient atmospheric samples mdpi.comcopernicus.orgresearchgate.net.

Data Tables

To better illustrate the information presented, the following data tables summarize key aspects of this compound and its atmospheric context.

Table 1: Key Monoterpene Oxidation Products and Their Roles

| Compound Name | Chemical Formula | Primary Precursor | Primary Oxidants | Key Atmospheric Role | Citation(s) |

| α-Pinene | C₁₀H₁₆ | Vegetation | N/A | Major biogenic volatile organic compound (BVOC) emitted by plants; precursor to SOA. | mdpi.compnas.orgkit.edu |

| This compound | C₁₀H₁₆O₃ | α-Pinene | OH, O₃ | First-generation oxidation product; contributes to SOA mass; SOA tracer; undergoes aging. | mdpi.compnas.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netcopernicus.orgcopernicus.org |

| Pinonaldehyde | C₁₀H₁₆O₂ | α-Pinene | OH, O₃ | First-generation oxidation product; precursor to other products. | mdpi.compnas.orgnih.govnih.govresearchgate.netresearchgate.net |

| Pinic Acid | C₉H₁₄O₄ | α-Pinene, Pinonic Acid | OH, O₃ | Oxidation product; contributes to SOA mass; potential tracer for aged SOA. | mdpi.compnas.orgnih.govresearchgate.netresearchgate.netcopernicus.org |

| Norpinonic Acid | C₉H₁₄O₄ | α-Pinene | OH, O₃ | Oxidation product; contributes to SOA mass; potential tracer for aged SOA. | mdpi.comnih.govcopernicus.org |

| 3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) | C₈H₁₂O₆ | Pinonic Acid | OH | Second-generation oxidation product; tracer for aged biogenic SOA. | researchgate.netresearchgate.netcopernicus.orgcopernicus.orgresearchgate.netcopernicus.org |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Chemical Formula | C₁₀H₁₆O₃ | N/A | nih.govnist.gov |

| Molecular Weight | 184.23 | g/mol | chemeo.comnih.govnist.govscbt.com |

| CAS Registry Number | 17879-35-5 | N/A | chemeo.comnih.govnist.gov |

| IUPAC Standard InChIKey | SIZDUQQDBXJXLQ-SFYZADRCSA-N | N/A | chemeo.comnist.gov |

| SMILES | CC(=O)C1CC(CC(=O)O)C1(C)C | N/A | chemeo.com |

| Water Solubility (log₁₀WS) | -1.56 | mol/l | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.712 | N/A | chemeo.com |

| Standard Enthalpy of Vaporization (ΔvapH°) | 66.34 | kJ/mol | chemeo.com |

| Melting Point (Tfus) | ~107.1 °C (estimated) | °C | mdpi.com |

| Specific Heat Capacity (Cp,gas) | 246.1 | J/mol·K | mdpi.com |

Table 3: Atmospheric Formation and Transformation Pathways of this compound

| Stage | Process | Key Atmospheric Oxidants/Conditions | Products/Outcomes | Citation(s) |

| Formation | Oxidation of α-Pinene | OH radicals, O₃ | This compound, Pinonaldehyde, Pinic Acid, Norpinonic Acid, etc. | mdpi.compnas.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net |

| Partitioning | Gas-particle partitioning | Temperature, Aerosol Composition | Condensation into SOA particles due to semivolatile nature. | mdpi.compnas.orgkit.educopernicus.orgd-nb.info |

| Atmospheric Aging | Further oxidation | OH radicals | Formation of higher-generation products (e.g., MBTCA); potential increase in volatility. | copernicus.orgresearchgate.netresearchgate.net |

| Acid-catalyzed reactions | High acidity (e.g., H₂SO₄) | Formation of chromophores; potential changes in optical properties (browning). | nih.govacs.org | |

| Aqueous phase photolysis | Sunlight, Water | Norrish type I and II reactions; formation of products like limononic acid. | acs.orgacs.org | |

| Interaction with Sulfuric Acid and Ammonia (B1221849)/Water | Atmospheric aerosols | Potential role in new particle formation; influence on nucleation processes. | nih.gov |

List of All Compound Names Mentioned

this compound

α-pinene

β-pinene

Δ-carene

d-limonene

pinonaldehyde

norpinonic acid

pinic acid

sesquiterpenes

highly oxygenated molecules (HOMs)

homoterpenyl methyl ketone

1-(4-(propan-2-ylidene)cyclopent-1-en-1-yl)ethan-1-one

1-(4-isopropylcyclopenta-1,3-dien-1-yl)ethan-1-one

terpenylic acid

3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)

pinanediol

norpinonaldehyde

limonic acid

limoninic acid

3-caric acid

3-caronic acid

sabinic acid

diaterpenylic acid acetate (B1210297) (DTAA)

ketopinic acid

3-isopropenyl-6-oxoheptanoic acid

sulfuric acid (SA)

nitric acid (NA)

ammonia

methylbutanetricarboxylic acid (MBTCA)

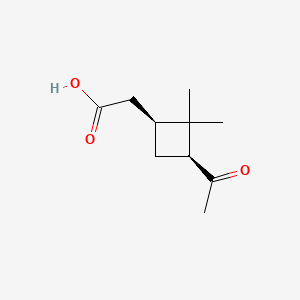

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZDUQQDBXJXLQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17879-35-5, 61826-55-9 | |

| Record name | cis-DL-Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Pinonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cis Dl Pinonic Acid

Precursor Utilization: α-Pinene Oxidation Approaches

The bicyclic structure of α-pinene makes it a suitable starting material for oxidation reactions that cleave the double bond and modify the carbon skeleton to yield pinonic acid derivatives.

A well-established method for the synthesis of cis-DL-Pinonic acid involves the use of potassium permanganate (B83412) (KMnO₄) as the oxidizing agent. This protocol is effective in oxidizing α-pinene. Specifically, the oxidation of (−)-α-pinene with potassium permanganate has been reported to yield (−)-cis-pinonic acid. This reaction is noted to proceed quantitatively, indicating a high conversion rate from the precursor to the product nih.govacs.org. The resulting (−)-cis-pinonic acid obtained via this method has a reported specific rotation of [α]D = − 94.1° (c 0.63, CHCl₃), with an estimated optical purity of 99.0% nih.gov. This suggests that potassium permanganate oxidation, when applied to enantiomerically pure α-pinene, can preserve stereochemical integrity and produce optically active cis-pinonic acids.

Beyond stoichiometric oxidants like potassium permanganate, catalytic systems have also been investigated for the synthesis of cis-pinonic acid. Ruthenium trichloride (B1173362) (RuCl₃) has been employed as a catalyst in the oxidative cleavage of (−)-α-pinene. This catalytic approach has demonstrated the ability to quantitatively convert (−)-α-pinene into (−)-cis-pinonic acid without inducing epimerization, highlighting its efficiency and selectivity acs.org. While detailed optimization studies for various reagents and conditions are extensive in the broader field of terpene oxidation, the use of RuCl₃ exemplifies the development of catalytic routes for this transformation.

Alternative Oxidative Routes and Efficiency Considerations

Alternative oxidative pathways, often mimicking atmospheric degradation processes, also yield cis-pinonic acid. The ozonolysis and hydroxyl radical (•OH) oxidation of α-pinene are known to produce cis-pinonic acid as a significant product nih.gov. While these are atmospheric chemistry pathways, they inform laboratory synthesis strategies. The efficiency of the aforementioned methods, particularly the RuCl₃-catalyzed oxidation, is described as quantitative, suggesting high yields and good conversion rates in laboratory settings acs.org.

Enantioselective Synthesis and Resolution Techniques for Chiral Forms

The designation "DL" in this compound signifies a racemic mixture, containing equal amounts of the (+) and (−) enantiomers. Enantioselective synthesis can be achieved by utilizing enantiomerically pure α-pinene as the starting material. For instance, (−)-α-pinene is a common precursor for the synthesis of (−)-cis-pinonic acid nih.govacs.org. Conversely, (+)-α-pinene can be used to synthesize (+)-cis-pinonic acid nih.gov. The oxidation of these chiral precursors, as described above, allows for the direct production of optically active cis-pinonic acids with high enantiomeric purity. While direct resolution techniques for separating enantiomers from a pre-formed racemic mixture are not detailed in the provided literature snippets, the ability to synthesize specific enantiomers from chiral starting materials bypasses the need for resolution.

Advanced Purification Strategies for Synthetic this compound

Following synthesis, purification is essential to obtain this compound of desired purity. The compound's polarity suggests that extraction techniques can be employed as an initial purification step . Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are utilized for the separation and analysis of cis-pinonic acid and related compounds, indicating their potential application in purification protocols acs.orgrsc.org. Commercial availability at high purity (e.g., 97%) further suggests that established purification methods are effective in isolating this compound from reaction mixtures fishersci.com.

Data Tables

The following table summarizes key synthetic approaches for this compound derived from α-pinene:

| Synthesis Method | Precursor | Oxidant/Catalyst | Key Conditions/Notes | Reported Yield | Citation |

| Oxidative Transformation | α-Pinene | Potassium Permanganate | Oxidation of (−)-α-pinene yields (−)-cis-pinonic acid; high conversion. | Quantitative | nih.govacs.org |

| Oxidative Cleavage | (−)-α-Pinene | Ruthenium Trichloride | Catalytic oxidation; yields (−)-cis-pinonic acid quantitatively without epimerization. | Quantitative | acs.org |

| Ozonolysis / •OH-Oxidation (Atmospheric Mimicry) | α-Pinene | O₃ / •OH Radicals | Major product of α-pinene atmospheric oxidation. | N/A | nih.gov |

Note: "Quantitative" in the context of yield implies a very high conversion rate, often close to theoretical maximum, though specific percentage yields are not always provided in the source snippets.

Compound List

this compound

α-Pinene

(−)-α-Pinene

(+)-α-Pinene

(−)-cis-pinonic acid

(+)-cis-pinonic acid

cis-pinonaldehyde

pinic acid

norponinic acid

terpenylic acid

hydroxy-pinonic acid

2-azapinanes

Chemical Reactivity and Transformation Pathways of Cis Dl Pinonic Acid

Photochemical Degradation Mechanisms in Atmospheric Relevance

The absorption of solar radiation can initiate the degradation of cis-DL-pinonic acid through several photochemical pathways. These reactions are significant sinks for the compound in atmospheric water droplets and wet particulate matter. huji.ac.ilnih.gov The primary mechanisms involved are Norrish Type I and Type II reactions, which stem from the excitation of the carbonyl group in the molecule. acs.orgacs.org

The Norrish Type I reaction involves the photochemical cleavage of the carbon-carbon bond adjacent to the carbonyl group, a process known as α-scission. wikipedia.orgscispace.com Upon excitation by UV radiation, the molecule can form two free radical intermediates. wikipedia.org For this compound, this pathway is considered a minor channel of photolytic degradation. acs.orghuji.ac.ilnih.govuci.edu Theoretical and experimental studies have confirmed the occurrence of the Norrish Type I cleavage, although it leads to several minor products compared to the dominant Type II pathway. acs.orghuji.ac.ilnih.govacs.org The dynamics of this reaction are driven by the lowest triplet excited state of the molecule. acs.orghuji.ac.ilnih.gov

The predominant photochemical pathway for this compound is the Norrish Type II reaction. acs.orgnih.gov This intramolecular process begins with the abstraction of a hydrogen atom from the γ-position relative to the excited carbonyl group. acs.org This leads to the formation of a biradical intermediate, which then undergoes isomerization through the opening of the cyclobutane (B1203170) ring. acs.org The major product of this structural rearrangement is 3-isopropenyl-6-oxoheptanoic acid, commonly known as limononic acid. acs.orghuji.ac.ilnih.govuci.edu The formation of limononic acid as the dominant product has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry. acs.orghuji.ac.ilnih.govuci.edu

The efficiency of a photochemical reaction is quantified by its quantum yield, which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. The quantum yield for the photolysis of this compound has been determined in different phases to understand its atmospheric degradation rate. In the aqueous phase, the effective average quantum yield for this compound photolysis over the 280–400 nm radiation range is 0.5 ± 0.3. acs.orghuji.ac.ilnih.govuci.edu For comparison, the gas-phase photolysis quantum yield of its derivative, pinonic acid methyl ester, was measured to be 0.53 ± 0.06. acs.orghuji.ac.ilnih.govuci.edu

| Compound | Phase | Wavelength Range (nm) | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| This compound | Aqueous | 280-400 | 0.5 ± 0.3 | acs.orghuji.ac.ilnih.govuci.edu |

| Pinonic acid methyl ester | Gas | - | 0.53 ± 0.06 | acs.orghuji.ac.ilnih.govuci.edu |

Oxidative Transformations by Atmospheric Radicals

In addition to photolysis, this compound is subject to degradation initiated by highly reactive atmospheric radicals. These reactions are a key part of the chemical aging of secondary organic aerosols.

The hydroxyl radical (•OH) is a primary oxidant in the atmosphere, and its reaction with this compound is a significant degradation pathway. nih.gov The reaction kinetics have been studied in different phases and under various environmental conditions. In the aqueous phase, the reaction is rapid, with the rate being largely independent of pH. nih.gov Heterogeneous oxidation on the surface of aerosols is also an appreciable sink, with an estimated atmospheric lifetime for this compound of 2.1 to 3.3 days due to this process. nih.gov Higher temperatures tend to promote the reaction, while relative humidity has a slight inhibitory effect. nih.gov

The oxidation process leads to a variety of functionalized products. At the air-water interface, the reaction yields pinonic peroxyl radicals, which subsequently form carbonyls, alcohols, and pinonic hydroperoxides. figshare.comacs.org Aqueous-phase oxidation studies have identified the formation of various carboxylic acids and derivatives with added hydroperoxy, hydroxyl, and carbonyl groups. nih.gov

| Phase | Conditions | Rate Constant (k₂) | Source |

|---|---|---|---|

| Aqueous | pH 2 | 3.6 ± 0.3 × 10⁹ M⁻¹s⁻¹ | nih.gov |

| Aqueous | pH 10 | 3.0 ± 0.3 × 10⁹ M⁻¹s⁻¹ | nih.gov |

| Heterogeneous (Aerosol Surface) | 25 °C, 40% RH | 6.17 ± 1.07 × 10⁻¹² cm³molecule⁻¹s⁻¹ | nih.gov |

Hydroxyl Radical (•OH) Initiated Oxidation Processes

Heterogeneous Oxidation at Air-Water Interfaces

As a surface-active compound, this compound can accumulate at air-water interfaces, such as on the surface of aqueous aerosols. acs.orgnih.gov This makes heterogeneous oxidation by gaseous oxidants like the hydroxyl radical (·OH) a significant pathway for its atmospheric degradation. acs.orgnih.gov Studies have shown that the cis-pinonate anion is significantly enriched at the air-water interface compared to other organic anions. acs.orgnih.gov

The reaction of gaseous ·OH with aqueous this compound at the interface is rapid and leads to a variety of functionalized products. acs.orgnih.gov These include:

Pinonic peroxyl radicals

Carbonyls

Alcohols

Pinonic hydroperoxides

In addition to these functionalization products, smaller-mass products are also formed. acs.orgnih.gov A significant portion of the reaction products, estimated to be over 70%, may be emitted into the gas phase during these heterogeneous ·OH oxidations. acs.orgnih.gov This suggests that the oxidation of amphiphilic acids from biogenic volatile organic compounds at the air-water interface plays a crucial role in the photochemical aging of aqueous aerosols. acs.orgnih.gov The atmospheric lifetime of this compound due to this heterogeneous degradation is estimated to be between 2.1 and 3.3 days under various environmental conditions. nih.gov

Table 2: Products of Heterogeneous Oxidation of this compound at the Air-Water Interface

| Reactant | Oxidant | Interface | Major Products |

|---|---|---|---|

| This compound | Gaseous OH radical | Air-Water | Pinonic peroxyl radicals, Carbonyls, Alcohols, Pinonic hydroperoxides. acs.orgnih.gov |

Ozonolysis Reactions and Product Distributions

This compound is a major product of the ozonolysis of α-pinene, one of the most abundant biogenic volatile organic compounds in the troposphere. researchgate.netnih.gov Ozonolysis is an organic reaction where the unsaturated bonds of an alkene are cleaved by ozone (O₃). wikipedia.org In the case of α-pinene, this reaction leads to the formation of a variety of multifunctional organic compounds, including this compound. acs.org

The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide intermediate (trioxolane). wikipedia.org Subsequent work-up conditions determine the final product distribution, which can include aldehydes, ketones, and carboxylic acids. wikipedia.orgmasterorganicchemistry.com For the formation of this compound from α-pinene, the reaction involves the cleavage of the endocyclic double bond of α-pinene.

While this compound is a product of ozonolysis, it does not itself readily undergo further ozonolysis under typical atmospheric conditions as it lacks a carbon-carbon double bond. Its subsequent atmospheric degradation is primarily driven by reactions with other oxidants, such as the hydroxyl radical.

Acid-Catalyzed Reactions and Stability Profile

Under highly acidic conditions, such as those that can be found in atmospheric aerosols with high concentrations of sulfuric acid, this compound can undergo acid-catalyzed isomerization. nih.gov This chemical transformation is driven by the acidic environment and alters the molecular structure of the compound. nih.gov Studies have shown that when this compound is aged in highly acidic solutions, its chemical composition changes, indicating that it is not stable under these conditions. nih.govescholarship.org The isomerization of cis,cis-muconic acid to its trans,trans-isomer under acidic conditions provides a parallel for the types of transformations that can occur. rsc.org

A specific product of the acid-catalyzed isomerization of this compound under highly acidic conditions has been identified as homoterpenyl methyl ketone. nih.govescholarship.orgacs.org This product, however, does not absorb visible radiation and therefore is not considered a chromophore. nih.govacs.org The formation of homoterpenyl methyl ketone from this compound demonstrates a specific chemical pathway that can occur in acidic atmospheric particles.

The acid-catalyzed reactions of this compound have significant implications for the aging of atmospheric aerosols. nih.govescholarship.org The chemical and physical properties of secondary organic aerosols can be substantially altered by these reactions. escholarship.org For instance, the formation of different isomers and products can change the volatility, hygroscopicity, and optical properties of the aerosol particles.

Table 3: Acid-Catalyzed Reaction of this compound

| Reactant | Condition | Reaction Type | Product |

|---|---|---|---|

| This compound | Highly Acidic | Isomerization | Homoterpenyl methyl ketone. nih.govescholarship.orgacs.org |

Hydrolytic Processes and Hydrolysate Species Formation

The hydrolytic processing of this compound is a significant transformation pathway, particularly in atmospheric chemistry, where it can be influenced by the presence of acidic species. This section details the role of acid catalysis in the hydrolysis of this compound and the resulting formation of hydrolysate species.

Acid Catalysis of Hydrolysis (e.g., Sulfuric Acid, Nitric Acid)

The hydrolysis of this compound can be significantly accelerated in the presence of strong acids such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This catalytic effect is particularly relevant in atmospheric aerosols where acidic conditions often prevail. Theoretical studies have shown that the hydrolysis reaction of cis-pinonic acid (CPA) is effectively catalyzed by both sulfuric acid and nitric acid in the presence of water nih.gov. This process leads to a significant increase in the content of the hydrolysate of CPA (HCPA), which can subsequently influence atmospheric particle nucleation nih.gov.

Under moderately acidic conditions, such as a pH of 3.0, cis-pinonic acid does not appear to undergo acid-catalyzed reactions nih.gov. However, under highly acidic conditions, such as in a 10 M H₂SO₄ solution with an effective pH of -1.08, cis-pinonic acid undergoes an acid-catalyzed isomerization to form homoterpenyl methyl ketone nih.gov. This indicates that the pH plays a crucial role in determining the reaction pathway and products of acid-catalyzed transformations of cis-pinonic acid.

The table below summarizes the observed reactivity of this compound under different acidic conditions.

| Catalyst/Condition | pH | Observed Reaction | Product(s) | Source |

| Sulfuric Acid (H₂SO₄) | -1.08 | Acid-catalyzed isomerization | Homoterpenyl methyl ketone | nih.gov |

| Sulfuric Acid (H₂SO₄) | Moderately acidic | Effective catalysis of hydrolysis | Hydrolysate of cis-pinonic acid (HCPA) | nih.gov |

| Nitric Acid (HNO₃) | Moderately acidic | Effective catalysis of hydrolysis | Hydrolysate of cis-pinonic acid (HCPA) | nih.gov |

| Water (H₂O) | 4.3 | No significant reaction | - | nih.gov |

| 0.52 mM H₂SO₄ | 3.0 | No significant reaction | - | nih.gov |

Radical Decarboxylation Pathways and Cyclobutyl Radical Intermediates

Beyond hydrolytic processes, this compound can also undergo radical decarboxylation, a pathway that involves the formation of a cyclobutyl radical intermediate. This transformation is significant as it opens up further reaction possibilities for the carbon skeleton of the molecule.

Research has demonstrated that cis-pinonic acid can undergo a photoredox-catalyzed decarboxylative radical addition. This reaction confirms the initial formation of a primary carbon-centered radical nih.gov. This primary radical is a cyclobutyl radical, which can then undergo further reactions, such as ring-opening to form a more stable tertiary radical before reacting with other substrates nih.gov.

The formation of a cyclobutyl radical from a cyclobutane-containing primary alkyl carboxylic acid like cis-pinonic acid is a key step in these transformation pathways. The general scheme for the radical decarboxylation of a carboxylic acid involves the removal of the carboxyl group as carbon dioxide, leading to the formation of a radical species corresponding to the remaining alkyl group. In the case of this compound, this results in a substituted cyclobutyl radical.

The stability and subsequent reactions of this cyclobutyl radical intermediate are influenced by the strain of the four-membered ring and the nature of the substituents. The presence of the acetyl and methyl groups on the cyclobutane ring of this compound will affect the properties and reactivity of the resulting radical intermediate.

The table below outlines the key species involved in the radical decarboxylation of this compound.

| Reactant | Key Intermediate | Process | Subsequent Reaction | Source |

| cis-Pinonic acid | Primary carbon-centered radical (cyclobutyl radical) | Photoredox-catalyzed decarboxylation | Ring-opening to a more stable tertiary radical | nih.gov |

Derivatization Strategies for Cis Dl Pinonic Acid

Amide Derivative Synthesis and Characterization

The carboxylic acid group of cis-DL-Pinonic acid readily undergoes reactions to form amide derivatives. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically achieved by treating this compound with oxalyl chloride (COCl₂) in the presence of a solvent, which generates carbon dioxide gas as a byproduct calstate.edu. The resulting acyl chloride is then reacted with various primary amines. This reaction, often carried out under mild conditions, yields amide derivatives with a general formula where the hydroxyl group of the carboxylic acid is replaced by an amine moiety calstate.edu.

The synthesis of two novel amide derivatives from this compound using different substituted amines has been reported, achieving yields ranging from 50-58% calstate.edu. Characterization of these amide products is typically performed using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the structure and purity of the synthesized compounds calstate.edu. Further purification, if necessary, can be achieved through techniques like preparative Thin Layer Chromatography (Prep TLC) calstate.edu.

Esterification Techniques for Analytical Enhancement

Esterification of this compound is a common strategy, particularly for analytical purposes, such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) acs.org. The carboxylic acid group can be converted into methyl or ethyl esters through Fischer esterification. This involves refluxing this compound with an alcohol (methanol or ethanol) in the presence of an acid catalyst, such as HCl, for approximately one hour acs.org. This method is effective for derivatizing compounds containing a carboxyl group, making them more volatile and amenable to GC analysis acs.org.

For instance, this compound can be converted to its methyl ester (C₁₁H₁₈O₃) to facilitate analysis acs.org. The choice of esterification agent and conditions can influence the analytical outcome; for example, butanol has been noted as a preferred reagent for acid-catalyzed esterification due to the lower volatility of the resulting butyl esters compared to methyl esters, which can be advantageous for sample handling and analysis researchgate.netrsc.org.

Functional Group Transformations (e.g., Wittig Reactions, Schiff Base Formation of Ketone Moiety)

The ketone group present in this compound is a versatile site for various functional group transformations.

Wittig Reactions: The ketone moiety can be converted into an alkene through Wittig reactions calstate.edunih.govjk-sci.commsuniv.ac.inwikipedia.orglibretexts.org. This reaction involves the treatment of the ketone with a phosphonium (B103445) ylide (Wittig reagent) in the presence of a base. The Wittig reaction is a well-established method for synthesizing alkenes with a precisely defined double bond position nih.govwikipedia.orglibretexts.org. The reaction proceeds via a [2+2] cycloaddition between the ylide and the carbonyl compound, forming an oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide wikipedia.orglibretexts.org. This transformation allows for the introduction of a carbon-carbon double bond at the position of the original carbonyl group nih.govjk-sci.com.

Schiff Base Formation: The ketone group can also react with primary amines to form Schiff bases, also known as imines or azomethines researchgate.netnih.govmediresonline.orgderpharmachemica.com. This reaction is a condensation process involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond researchgate.netnih.govmediresonline.org. The reaction is typically carried out under mild acidic conditions or by refluxing the reactants with a method to remove water, such as a Dean-Stark apparatus, to drive the equilibrium towards product formation researchgate.netnih.govgoogle.com. Schiff bases are characterized by the presence of the imine functional group and have diverse applications researchgate.netnih.govmediresonline.org.

Acyl Chloride Formation as a Reactive Synthetic Handle

The carboxylic acid group of this compound can be readily converted into an acyl chloride, which serves as a highly reactive synthetic intermediate. This transformation is commonly achieved using reagents such as oxalyl chloride (COCl₂) calstate.edulibretexts.org, phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) libretexts.org. The reaction with oxalyl chloride, for instance, proceeds with the evolution of carbon dioxide and carbon monoxide gases, forming the corresponding acyl chloride calstate.edulibretexts.org.

Acyl chlorides are significantly more reactive than carboxylic acids and are valuable synthetic handles for introducing the pinonic acid moiety into other molecules. They readily react with nucleophiles such as amines to form amides (as discussed in section 4.1) or with alcohols to form esters. This activation of the carboxylic acid group facilitates a wide range of subsequent derivatization reactions, enabling the synthesis of more complex molecules calstate.edulibretexts.org.

Compound Name Table

| Common Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₁₀H₁₆O₃ | 17879-35-5 |

| Oxalyl chloride | COCl₂ | 79-37-8 |

| α-pinene | C₁₀H₁₆ | 80-56-8 |

| Triphenylphosphine | C₁₈H₁₅P | 603-35-0 |

| Methanol (B129727) | CH₃OH | 67-56-1 |

| Ethanol | C₂H₅OH | 64-17-5 |

| HCl | HCl | 7647-01-0 |

| Methyl ester of this compound | C₁₁H₁₈O₃ | Not specified |

| Butanol | C₄H₉OH | 71-36-3 |

| Phosphorous ylide | Varies | Varies |

| Schiff base | Varies | Varies |

| Primary amine | Varies | Varies |

| Thionyl chloride | SOCl₂ | 7719-09-7 |

| Phosphorus pentachloride | PCl₅ | 10026-13-8 |

| Triphenylphosphine oxide | C₁₈H₁₅OP | 791-55-9 |

| cis-Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Hydroxypinonic acid | C₁₀H₁₆O₅ | Not specified |

| Limononic acid | C₁₀H₁₄O₂ | 4436-82-2 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-MBTCA (3-methylbutane-1,2,3-tricarboxylic acid) | C₇H₁₂O₆ | 6065-86-7 |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |

| Diaterpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Terpenylic acid | C₁₀H₁₆O₄ | Not specified |

| Diaterebic acid | C₉H₁₄O₅ | Not specified |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| cis-Pinonaldehyde | C₁₀H₁₆O₂ | 56534-41-9 |

| Homoterpenyl methyl ketone | C₁₀H₁₆O₂ | Not specified |

| Dimethylamine | (CH₃)₂NH | 124-40-3 |

| Methyl-1-naphthyl ketone | C₁₂H₁₀O | 941-48-0 |

| Aniline | C₆H₅NH₂ | 62-53-3 |

| 2-Chloroaniline | C₆H₆ClN | 95-51-2 |

| 3-Chloroaniline | C₆H₆ClN | 108-44-1 |

| 4-Chloroaniline | C₆H₆ClN | 106-47-8 |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 |

| Phenylendiamines | C₆H₈N₂ | 95-70-5 |

| Trimellitic anhydride | C₉H₄O₅ | 552-30-7 |

| 3-trimellitimido-4-methoxybenzoic acid | C₁₇H₁₃NO₆ | Not specified |

| Diamines | Varies | Varies |

| Triphenylphosphite | P(OC₆H₅)₃ | 115-86-6 |

| Calcium chloride | CaCl₂ | 10043-52-4 |

| Pyridine | C₅H₅N | 110-86-1 |

| N-methyl-2-pyrrolidinone | C₅H₉NO | 872-50-4 |

| 6FDA (Hexafluoroisopropylidene bis(phthalic anhydride)) | C₁₅H₆F₆O₄ | 1107-00-2 |

| Glycolic acid | C₂H₄O₃ | 79-14-1 |

| Pyruvic acid | C₃H₄O₃ | 124-42-5 |

| Oxalic acid | C₂H₂O₄ | 144-62-7 |

| Malic acid | C₄H₆O₅ | 636-62-4 |

| Maleic acid | C₄H₄O₄ | 110-16-7 |

| Pinic acid | C₁₀H₁₆O₄ | 473-71-2 |

| Norpinic acid | C₉H₁₄O₄ | 7767-39-7 |

| Norpinonic acid | C₉H₁₄O₄ | Not specified |

| Hydroxyl-pinonic acid | C₁₀H₁₆O₅ | Not specified |

| Terebic acid | C₆H₁₀O₅ | 590-10-3 |

| 3-hydroxy-4,4-dimethylglutaric acid | C₇H₁₂O₆ | Not specified |

| 3-acetylpentanedioic acid | C₇H₁₀O₅ | Not specified |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| Glyoxal | C₂H₂O₂ | 107-22-2 |

| Methylglyoxal | C₃H₄O₂ | 78-98-8 |

| 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) | C₇H₁₂O₆ | 6065-86-7 |

| 3-HGA (3-hydroxyglutaric acid) | C₅H₈O₅ | 625-73-0 |

| 3-isopropylpentanedioic acid | C₈H₁₄O₅ | Not specified |

| 4-aminophenol | C₆H₇NO | 123-30-8 |

| Benzaldehyde | C₇H₆O | 100-52-7 |

| Anisaldehyde | C₈H₈O₂ | 123-11-5 |

| 4-nitrobenzaldehyde | C₇H₅NO₃ | 555-18-0 |

| Cinnamaldehyde | C₉H₈O | 14371-10-9 |